REACTION_CXSMILES
|
[H-].[Na+].C([N:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)=C.[Br:11][C:12]1[CH:22]=[CH:21][CH:20]=[CH:19][C:13]=1C(OCC)=O.Cl>O1CCCC1>[Br:11][C:12]1[CH:22]=[CH:21][CH:20]=[CH:19][C:13]=1[C:6]1[CH2:7][CH2:8][CH2:9][N:5]=1 |f:0.1|
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Name
|
|
Quantity
|
23.45 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
51.7 g
|
Type
|
reactant
|
Smiles
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C(=C)N1C(CCC1)=O
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
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BrC1=C(C(=O)OCC)C=CC=C1
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Name
|
|
Quantity
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600 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
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Quantity
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700 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
|
was stirred at 5° C. for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
maintaining
|
Type
|
CUSTOM
|
Details
|
an internal temperature reaction temp of less than 5° C.
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
then refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
maintaining
|
Type
|
CUSTOM
|
Details
|
reaction temperature between 25° C. and 35° C
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Type
|
DISTILLATION
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Details
|
The bulk of the tetrahydrofuran was then distilled off at a temperature of 60° C. under vacuum
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Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled
|
Type
|
ADDITION
|
Details
|
further 5N hydrochloric acid (600 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled with a salt-ice bath to 5° C.
|
Type
|
ADDITION
|
Details
|
basified by the careful addition of sodium hydroxide pellets (˜250 g)
|
Type
|
TEMPERATURE
|
Details
|
maintaining an internal temperature between 10 and 15° C
|
Type
|
CUSTOM
|
Details
|
When reaction mixture
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
EXTRACTION
|
Details
|
The reaction was then extracted with methylene chloride (1 L)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with further methylene chloride (2×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined methylene chloride extracts were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C=1CCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |